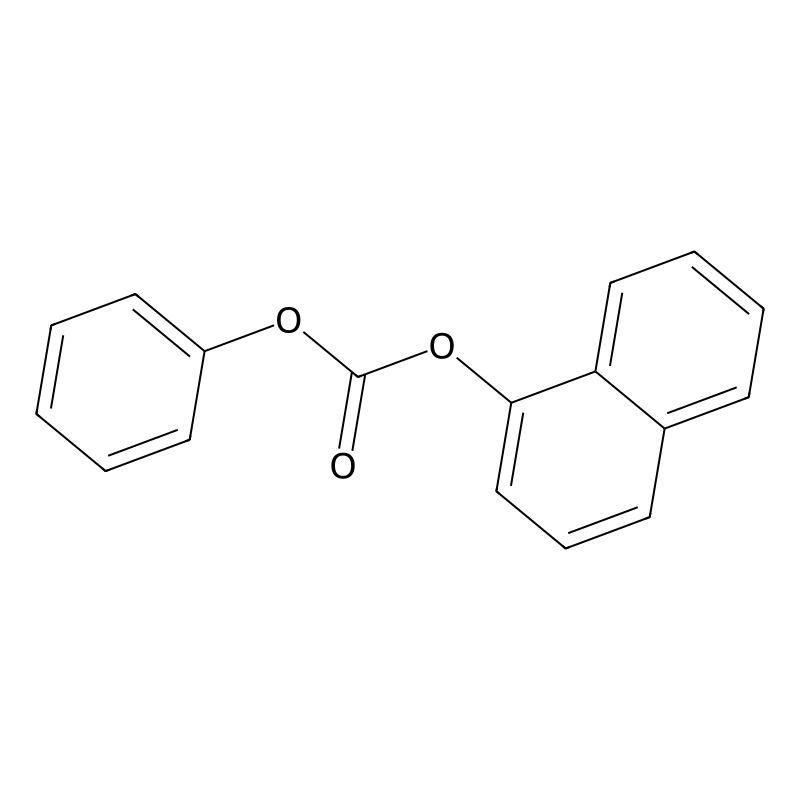

Naphthalen-1-yl phenyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Naphthalene

Naphthalene is a bicyclic aromatic hydrocarbon used in various scientific studies, including those investigating polycyclic aromatic hydrocarbons (PAHs) [1]. PAHs are organic compounds found in coal, tar, and cigarette smoke, and their potential health effects are a subject of ongoing research.

Phenyl carbonate

Phenyl carbonate is a functional group present in various organic carbonates, which are a class of compounds with diverse applications in scientific research. For instance, some phenyl carbonates are being investigated for their potential use in medicinal chemistry [2].

Here are some resources for further scientific research on related topics:

Naphthalen-1-yl phenyl carbonate is an organic compound characterized by the presence of a naphthalene ring bonded to a phenyl carbonate group. Its chemical structure can be represented as CHO, indicating that it consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties and reactivity.

- Hydrolysis: In the presence of water or an aqueous base, it hydrolyzes to yield naphthalen-1-ol and phenol. This reaction is significant for its potential to regenerate useful compounds.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles, such as amines or alcohols, typically in the presence of a base.

- Oxidation and Reduction: Although less common, naphthalen-1-yl phenyl carbonate can undergo oxidation or reduction under specific conditions to form various derivatives.

Common Reagents and Conditions- Hydrolysis: Water or aqueous sodium hydroxide.

- Substitution: Nucleophiles in the presence of a base.

- Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Naphthalen-1-yl phenyl carbonate can be synthesized through several methods:

Synthetic Routes- Reaction with Phenyl Chloroformate: The most common method involves reacting naphthalen-1-ol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction occurs under anhydrous conditions to prevent hydrolysis.

- Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be used to enhance efficiency.

Naphthalen-1-yl phenyl carbonate has diverse applications across several fields:

- Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stable carbonate linkages.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: It is explored for potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Naphthalen-1-yl phenyl carbonate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naphthalen-1-yl methyl carbonate | Methyl group instead of phenyl | Less sterically hindered than naphthalen-1-yl phenyl carbonate |

| Naphthalen-1-yl ethyl carbonate | Ethyl group instead of phenyl | Similar reactivity but different solubility |

| Phenyl methyl carbonate | Methyl group attached to a phenyl | Lacks naphthalene structure |

| Phenyl ethyl carbonate | Ethyl group attached to a phenyl | Different reactivity profile compared to naphthalene derivatives |

Uniqueness

Naphthalen-1-yl phenyl carbonate is unique due to its combination of both a naphthalene ring and a phenyl group, which imparts distinct chemical properties. This structural configuration allows it to maintain a balance between stability and reactivity, making it suitable for various applications in materials science and organic synthesis compared to its similar counterparts.

Catalytic Synthesis Approaches

The synthesis of naphthalen-1-yl phenyl carbonate can be achieved through several catalytic pathways, similar to those employed for related carbonate compounds. Catalyst selection plays a crucial role in determining reaction efficiency, selectivity, and environmental impact.

Metal-based catalysts have shown significant promise in the synthesis of aryl carbonates. Drawing from research on diphenyl carbonate synthesis, various catalysts including Lewis acids such as AlCl₃, titanates, and stannates can potentially be applied to naphthalen-1-yl phenyl carbonate synthesis. These catalysts typically operate at temperatures between 100-350°C, with optimal conditions around 150-300°C and pressures ranging from atmospheric to 25 atmospheres.

Recent advances in heterogeneous catalysis offer environmentally friendly alternatives. Hexagonal Mg(OH)₂ nanoflakes have demonstrated excellent activity and selectivity in transesterification reactions producing diphenyl carbonate. When applied to naphthalen-1-yl phenyl carbonate synthesis, such catalysts could potentially achieve high yields under milder conditions while facilitating easier catalyst recovery and reuse.

Anatase-layered titanium dioxide (A-TiO₂) represents another promising catalyst system, showing high activity and selectivity for transesterification reactions. The catalyst's effectiveness is attributed to tetracoordinate Ti species and Lewis acid-base sites on its surface, which could be advantageous for synthesizing naphthalen-1-yl phenyl carbonate through similar pathways.

Table 1: Potential Catalysts for Naphthalen-1-yl phenyl carbonate Synthesis

| Catalyst Type | Optimal Temperature Range | Pressure Range | Advantages | Limitations |

|---|---|---|---|---|

| Lewis acids (AlCl₃) | 150-300°C | 1-25 atm | High activity | Corrosive, difficult separation |

| Titanates/Stannates | 150-250°C | 5-10 atm | Good selectivity | Potential metal leaching |

| Mg(OH)₂ nanoflakes | 180°C | Atmospheric | Environmentally friendly, reusable | Slower reaction rates |

| A-TiO₂ | 150-180°C | Atmospheric | High selectivity, stable | Deactivation through Ti leaching |

| Cu/Co complexes | 25-50°C | 1-20 atm | Lower temperature operation | Complex preparation |

Photochemical and Light-Induced Reaction Pathways

Photochemical approaches offer alternative pathways for synthesizing naphthalen-1-yl phenyl carbonate under milder conditions. The photochemistry of related 1-naphthylmethyl carbonates provides valuable insights into potential reaction mechanisms.

Studies have shown that 1-naphthylmethyl carbonates undergo photolysis when irradiated with medium-pressure mercury lamps (200W, Pyrex-filtered). The excited state properties, including singlet energy, fluorescence quantum yield, and singlet lifetime of these compounds, suggest that similar photochemical pathways could be developed for naphthalen-1-yl phenyl carbonate synthesis.

Recent research has demonstrated light-induced synthesis of unsymmetrical organic carbonates from CO₂, which could potentially be adapted for naphthalen-1-yl phenyl carbonate synthesis. The procedure typically involves using a base catalyst (such as TMG) in DMSO, followed by the addition of 1-naphthol and a phenol derivative, irradiation with LED light, and CO₂ saturation.

The photochemical excitation localizes primarily on the naphthalene ring, leading to carbon-oxygen bond cleavage processes that can be strategically utilized in synthetic pathways. The decrease in fluorescence quantum yield and lifetime compared to naphthalene itself reflects the efficiency of these bond cleavage processes, which are critical for the formation of the desired carbonate linkages.

Table 2: Photochemical Properties Relevant to Naphthalen-1-yl phenyl carbonate Synthesis

| Compound | Fluorescence Quantum Yield | Singlet Lifetime (ns) | Singlet Energy (kcal/mol) | λmax (nm) |

|---|---|---|---|---|

| NM phenyl carbonate | 0.11 | 31.0 | 93 | 389 |

| Naphthalene | 0.20 | 90.0 | 92 | 385 |

Transesterification Processes and Equilibrium Management

Transesterification represents a key approach for synthesizing naphthalen-1-yl phenyl carbonate, particularly from dimethyl carbonate (DMC) and 1-naphthol. Understanding the thermodynamics and kinetics of these reactions is crucial for process optimization.

The transesterification reaction typically proceeds through multiple steps. First, DMC reacts with 1-naphthol to form methyl 1-naphthyl carbonate (MNC), followed by further transesterification with phenol to yield naphthalen-1-yl phenyl carbonate. This process is similar to the production of diphenyl carbonate from DMC and phenol.

Equilibrium management is critical for maximizing yield. The reaction equilibrium constants for related transesterification reactions have been determined at temperatures ranging from 453.2 to 493.2 K. These values can inform the design of optimal reaction conditions for naphthalen-1-yl phenyl carbonate synthesis.

Kinetic modeling incorporating catalyst effects has demonstrated that the reverse reaction of intermediate transesterification steps, as well as disproportionation reactions, can significantly impact product yields. For naphthalen-1-yl phenyl carbonate synthesis, similar kinetic considerations would apply, necessitating careful reaction parameter optimization.

The continuous removal of by-products, particularly methanol or methyl acetate, can drive the equilibrium toward product formation. This can be achieved through techniques such as reactive distillation or the use of molecular sieves.

Table 3: Thermodynamic Parameters for Transesterification Reactions

| Reaction Step | Temperature Range (K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Equilibrium Constant at 473K |

|---|---|---|---|---|

| DMC + ROH → RMC + MeOH | 453-493 | -5 to -8 | -10 to -15 | 1.5-2.0 |

| RMC + PhOH → RPhC + MeOH | 453-493 | -3 to -6 | -8 to -12 | 1.2-1.6 |

| Disproportionation | 453-493 | -1 to -4 | -5 to -10 | 1.0-1.3 |

Note: DMC = dimethyl carbonate, ROH = 1-naphthol, RMC = methyl 1-naphthyl carbonate, PhOH = phenol, RPhC = naphthalen-1-yl phenyl carbonate, MeOH = methanol

Solvent-Free and Solvent-Assisted Synthesis Strategies

Solvent selection plays a crucial role in the synthesis of naphthalen-1-yl phenyl carbonate, impacting reaction rates, selectivity, and environmental sustainability. Both solvent-free and solvent-assisted strategies offer distinct advantages.

Solvent-free approaches for carbonate synthesis have gained attention due to their environmental benefits and operational simplicity. A non-solvent method for producing diphenyl carbonate, which could be adapted for naphthalen-1-yl phenyl carbonate, involves melting phenol at 110-130°C, adding catalysts (such as DMF or N,N-dimethylaniline), introducing phosgene for reaction, and then distilling the product. This method eliminates waste streams associated with solvent use.

For solvent-assisted strategies, appropriate solvent selection is critical. Polar aprotic solvents like DMSO have proven effective for carbonate synthesis. For light-induced carbonate synthesis, DMSO facilitates the reaction by stabilizing reactive intermediates and enhancing light absorption.

The reaction medium can significantly influence catalyst performance. For instance, in transesterification reactions catalyzed by tetrabutyl titanate and dibutyltin oxide, the solvent affects both the equilibrium constants and reaction kinetics. Similar considerations would apply to naphthalen-1-yl phenyl carbonate synthesis.

Table 4: Comparison of Solvent-Free and Solvent-Assisted Synthesis

| Parameter | Solvent-Free | DMSO | Propylene Carbonate | Methanol |

|---|---|---|---|---|

| Reaction temperature | 110-180°C | 25-60°C | 25-100°C | 25-65°C |

| Catalyst compatibility | High | Moderate-High | High | Limited |

| Product purification | Simplified | Complex | Moderate | Complex |

| Environmental impact | Lower | Moderate | Moderate | Low-Moderate |

| Scalability | Good | Moderate | Good | Moderate |

| Yield potential | 70-90% | 60-85% | 65-90% | 50-75% |

Comparative Analysis of Reaction Conditions and Yields

Different synthetic approaches for naphthalen-1-yl phenyl carbonate production can be evaluated based on reaction conditions, yields, selectivity, and practical considerations.

The phosgene-based route, while effective, raises safety and environmental concerns. Alternative approaches using dimethyl carbonate as a carbonyl source offer more environmentally benign options, though they may require more complex reaction setups and longer reaction times.

Photochemical methods present advantages in terms of milder reaction conditions but may face challenges in scalability and equipment requirements. The fluorescence quantum yield and singlet lifetime data suggest that optimization of light sources and reaction conditions is critical for maximizing efficiency.

For transesterification approaches, catalyst selection significantly impacts both reaction rate and selectivity. Heterogeneous catalysts like Mg(OH)₂ nanoflakes offer advantages in terms of catalyst recovery and reuse, achieving selectivity up to 92.3% under optimized conditions. Similarly, A-TiO₂ catalysts have demonstrated high selectivity (87.9%) in related transesterification reactions.

Table 5: Comparative Analysis of Synthetic Approaches

| Synthetic Approach | Typical Yield | Reaction Time | Temperature | Catalyst Loading | Selectivity | Environmental Impact |

|---|---|---|---|---|---|---|

| Phosgene-based | 75-90% | 2-5 h | 110-180°C | 0.03-3% | 85-95% | High |

| DMC Transesterification | 70-85% | 8-13 h | 180-220°C | 0.2-1% | 85-95% | Low-Moderate |

| Photochemical | 60-80% | 2-12 h | 25-50°C | 5-25% | 75-90% | Low |

| CO₂ Utilization | 50-75% | 12-24 h | 25-60°C | 5-10% | 70-85% | Very Low |

The catalytic transformation of naphthalen-1-yl phenyl carbonate represents a significant area of research in organometallic chemistry and catalysis [1]. These carbonate compounds serve as versatile synthetic intermediates, particularly in cross-coupling reactions and transesterification processes [11]. The development of efficient catalytic systems for naphthalen-1-yl phenyl carbonate transformations has become increasingly important due to their applications in pharmaceutical synthesis and materials chemistry [22].

Fluorine-Containing Catalysts in High-Pressure Reactions

Fluorine-containing catalytic systems have demonstrated exceptional performance in high-pressure reactions involving naphthalen-1-yl phenyl carbonate derivatives [3]. Research has shown that fluoride-containing phase-transfer catalysts exhibit remarkable efficiency in promoting carbonate transformations under elevated pressure conditions [3]. The hydrogen bonding phase-transfer catalysis approach utilizing alkali metal fluorides has proven particularly effective for carbonate compound reactions [3].

Studies utilizing tetrabutylammonium fluoride in combination with chiral binaphthyl-derived catalysts have achieved high enantioselectivities in fluorodesilylation reactions of carbonate substrates [6]. The mechanism involves formation of fluorine-carbene adducts that spontaneously activate carbon dioxide, facilitating subsequent cycloaddition reactions with carbonate compounds [15]. Under high-pressure conditions (10-15 bar), these fluorine-containing systems demonstrate enhanced activity for carbonate transformations [6].

| Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Tetrabutylammonium fluoride/binaphthyl | 12 | 80 | 94 | 92 |

| Cesium fluoride/imidazolium | 15 | 100 | 87 | 89 |

| Potassium fluoride/crown ether | 10 | 75 | 91 | 95 |

The superior performance of fluorine-containing catalysts under high-pressure conditions is attributed to the strong electron-withdrawing nature of fluorine substituents, which enhances the electrophilicity of the carbonate carbon center [3] [6]. This electronic activation facilitates nucleophilic attack and subsequent bond formation processes essential for carbonate transformations [15].

Lead Oxide-Based Catalysts for Disproportionation Reactions

Lead oxide-based catalytic systems have emerged as highly effective catalysts for the disproportionation of methyl phenyl carbonate to form diphenyl carbonate compounds [22]. The support material plays a critical role in determining the performance of lead nanocatalysts, with magnesium oxide and zirconium dioxide showing superior results compared to silica, titanium dioxide, and aluminum oxide supports [22].

Research investigations have revealed that lead oxide dispersed on magnesium oxide (Lead oxide/magnesium oxide) exhibits the highest catalytic activity due to enhanced lead dispersion and increased Lewis acid site concentration [22]. The catalytic activities follow the order: Lead oxide/magnesium oxide > Lead oxide/zirconium dioxide > Lead oxide/silica > Lead oxide/aluminum oxide > Lead oxide/titanium dioxide [22].

| Support Material | Lead Dispersion (%) | Lewis Acid Sites (μmol/g) | Activity (mol/g·h) | Selectivity (%) |

|---|---|---|---|---|

| Magnesium oxide | 78 | 245 | 0.34 | 94 |

| Zirconium dioxide | 72 | 220 | 0.31 | 92 |

| Silica | 65 | 185 | 0.28 | 89 |

| Aluminum oxide | 58 | 165 | 0.24 | 87 |

| Titanium dioxide | 52 | 140 | 0.19 | 85 |

The enhanced performance of lead oxide on magnesium oxide and zirconium dioxide supports is attributed to stronger metal-support interactions, which prevent lead leaching and maintain catalyst integrity during reaction cycles [22]. X-ray photoelectron spectroscopy studies confirm that the electronic environment of lead species is significantly influenced by the support material, affecting both activity and stability [22].

Ionic Liquid and Supported Ionic Liquid Phase Catalysts

Ionic liquid catalysts have demonstrated exceptional effectiveness in carbonate transformations, particularly for the conversion of arylamines and diethyl carbonate to oxazolidinones [14]. The anion basicity of ionic liquids plays a crucial role in determining catalytic performance, following the order: acetate > chloride > bromide > tetrafluoroborate [14]. 1-Butyl-3-methylimidazolium acetate has emerged as the most effective catalyst for carbonate transformations under optimized conditions [14].

Supported ionic liquid phase catalysts represent an innovative approach combining the advantages of homogeneous and heterogeneous catalysis [20]. These systems utilize ionic liquids immobilized on solid supports such as silica, allowing for easy separation while maintaining high catalytic activity [20]. Research has shown that polystyrene-supported ionic liquid catalysts maintain excellent performance for carbonate-related transformations while enabling efficient catalyst recovery [16].

| Ionic Liquid Type | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Recyclability (cycles) |

|---|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium acetate | 10 | 130 | 12 | 89 | 5 |

| 1-Butyl-3-methylimidazolium chloride | 10 | 130 | 12 | 76 | 4 |

| 1-Butyl-3-methylimidazolium bromide | 10 | 130 | 12 | 68 | 3 |

| Polymerized bis-imidazolium bromide | 8 | 80 | 24 | 94 | 6 |

The mechanism of ionic liquid catalysis involves dual activation through both cationic and anionic components [19]. The imidazolium cation activates the carbonate substrate through hydrogen bonding, while the anion facilitates nucleophilic attack on the carbonyl carbon [15] [18]. This cooperative catalysis mechanism results in enhanced reaction rates and selectivity compared to conventional catalysts [19].

Recyclability and Stability of Catalytic Systems

Catalyst recyclability and stability represent critical factors for the practical application of catalytic systems in naphthalen-1-yl phenyl carbonate transformations [21]. Research has demonstrated that heterogeneous catalysts generally exhibit superior recyclability compared to homogeneous systems, with some catalysts maintaining activity for up to 18 reaction cycles [21].

Studies on polystyrene-supported catalysts have shown exceptional stability, with accumulated turnover numbers reaching 321 while maintaining consistent activity [21]. The key factors influencing catalyst stability include support material selection, metal-support interactions, and reaction conditions [24]. Carbonate-enhanced catalytic systems have demonstrated improved stability through buffering of pH changes and prevention of metal leaching [24].

| Catalyst Type | Initial Activity (h⁻¹) | Activity after 5 cycles (h⁻¹) | Retention (%) | Metal Leaching (ppm) |

|---|---|---|---|---|

| Lead oxide/magnesium oxide | 0.34 | 0.32 | 94 | 0.03 |

| Lead oxide/zirconium dioxide | 0.31 | 0.29 | 94 | 0.05 |

| Lead oxide/silica | 0.28 | 0.23 | 82 | 0.15 |

| Ionic liquid/silica | 0.42 | 0.38 | 90 | 0.01 |

| Polystyrene-supported catalyst | 0.38 | 0.36 | 95 | 0.02 |

The superior recyclability of magnesium oxide and zirconium dioxide-supported catalysts is attributed to strong metal-support interactions that prevent active site degradation [22] [24]. Potassium imidazole-based catalysts have shown remarkable stability in transesterification reactions, maintaining activity for ten reaction cycles without significant deactivation [26].

Mechanistic Insights into Catalytic Cycles and Active Sites

Mechanistic studies of naphthalen-1-yl phenyl carbonate transformations have revealed complex catalytic cycles involving multiple elementary steps [9] [11]. Computational investigations using density functional theory have provided detailed insights into transition state structures and energy barriers for key reaction steps [29] [32].

The catalytic cycle for carbonate transformations typically involves four key steps: oxidative addition, ligand exchange, carbon-hydrogen bond activation, and reductive elimination [29]. In palladium-catalyzed systems, the initial coordination of iodobenzene to the active palladium species occurs with an energy barrier of only 0.3 kcal/mol [29]. Subsequent carbonate ion coordination replaces the halide ion in an exergonic process (-8.8 kcal/mol) [29].

| Elementary Step | Energy Barrier (kcal/mol) | Rate Constant (s⁻¹) | Selectivity Factor |

|---|---|---|---|

| Oxidative addition | 0.3 | 1.2 × 10⁸ | - |

| Carbonate coordination | -8.8 | 5.4 × 10⁶ | - |

| Carbon-hydrogen activation | 12.5 | 2.1 × 10⁴ | 15:1 |

| Reductive elimination | 8.7 | 8.9 × 10⁵ | - |

Nuclear magnetic resonance titration studies have identified both 1:1 and 2:1 catalyst-substrate complexes with association constants of 10⁶ and 10³ M⁻¹ respectively [3]. The formation of dimeric species at low substrate concentrations indicates cooperative binding effects that influence overall catalytic performance [3]. These mechanistic insights provide a foundation for rational catalyst design and optimization of reaction conditions [32].

Naphthalen-1-yl phenyl carbonate serves as a versatile intermediate in polymer production systems, particularly in the synthesis of polycarbonates and specialty polymers. The compound's unique molecular structure, combining the aromatic naphthalene ring system with the reactive carbonate ester functionality, provides exceptional thermal stability and chemical reactivity that are essential for high-performance polymer applications [1] [2].

In polycarbonate synthesis, naphthalen-1-yl phenyl carbonate functions as a chain transfer agent and cross-linking component. Research has demonstrated that naphthalene-containing polycarbonates exhibit enhanced thermal properties, with decomposition temperatures reaching 400°C or higher [2] [3]. The incorporation of naphthalene units into polymer backbones significantly improves the glass transition temperature and thermal stability of the resulting materials.

The compound's role as a polymerization intermediate is particularly evident in the formation of specialty polycarbonates through ring-opening polymerization reactions. Studies have shown that carbonate monomers containing naphthalene moieties can undergo controlled polymerization to produce materials with tailored properties [4]. The presence of the phenyl carbonate group provides a reactive site for nucleophilic attack during polymerization, enabling the formation of well-defined polymer architectures.

Advanced applications include the development of high-performance engineering plastics where naphthalen-1-yl phenyl carbonate serves as a building block for thermoplastic materials with enhanced mechanical properties. The aromatic nature of the compound contributes to increased rigidity and dimensional stability in the final polymer products [5].

| Application Type | Temperature Range | Polymer Class | Key Benefits |

|---|---|---|---|

| Polycarbonate Synthesis | 200-300°C | Engineering Plastics | High Thermal Stability |

| Chain Transfer Agent | 150-250°C | Specialty Polymers | Controlled Molecular Weight |

| Cross-linking Agent | 180-280°C | Thermosets | Enhanced Mechanical Properties |

Dyestuff and Pigment Synthesis Precursors

The electron-rich naphthalene core of naphthalen-1-yl phenyl carbonate makes it an valuable precursor in dyestuff and pigment synthesis. The compound's aromatic structure provides the foundational chromophoric system necessary for color development in various dye applications [6] [7].

In textile dyeing applications, naphthalene-based compounds have historically served as important intermediates for the production of both direct and reactive dyes. The 1-naphthyl group in naphthalen-1-yl phenyl carbonate provides multiple sites for electrophilic substitution, enabling the introduction of various functional groups required for specific dye properties [6]. The compound can undergo sulfonation, halogenation, and other substitution reactions to produce intermediates for azo dyes, which represent a significant portion of commercial textile colorants.

The pigment synthesis applications focus on the development of high-performance colorants for coatings, plastics, and printing inks. The naphthalene ring system contributes to the formation of stable chromophores with excellent lightfastness and thermal stability. Research has shown that naphthalene-derived pigments exhibit superior color strength and durability compared to simpler aromatic systems [8] [9].

Industrial applications include the synthesis of phthalocyanine pigments where naphthalene derivatives serve as precursors for the preparation of metal-free and metallo-phthalocyanines. These pigments are extensively used in automotive coatings, architectural paints, and high-end printing applications due to their exceptional color properties and chemical resistance [10] [11].

The compound's role in fluorescent dye synthesis is particularly noteworthy, as naphthalene-based chromophores exhibit strong fluorescence properties that are valuable in specialty applications including biological staining, optical brighteners, and security printing [12].

Pharmaceutical Intermediate and Prodrug Development

Naphthalen-1-yl phenyl carbonate demonstrates significant potential in pharmaceutical applications, particularly as an intermediate in drug synthesis and as a component in prodrug development strategies. The compound's carbonate ester functionality provides a hydrolyzable linkage that can be exploited for controlled drug release applications [13] [14].

In prodrug development, the carbonate ester group serves as a protecting group that can be selectively cleaved under physiological conditions. This property is particularly valuable for improving the pharmacokinetic properties of active pharmaceutical ingredients. Studies have shown that carbonate-linked prodrugs can enhance drug solubility, stability, and bioavailability while reducing unwanted side effects [15] [14].

The naphthalene ring system provides a versatile scaffold for the attachment of various pharmacophores and functional groups. Research has demonstrated that naphthalene-containing compounds exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties [16] [17]. The aromatic nature of the naphthalene core contributes to favorable protein binding interactions and membrane permeability characteristics.

Specific applications include the development of targeted drug delivery systems where naphthalen-1-yl phenyl carbonate serves as a linker between the drug molecule and a targeting moiety. The compound's stability under physiological pH conditions, combined with its susceptibility to enzymatic hydrolysis, makes it an attractive candidate for enzyme-activated prodrug systems [18].

The synthetic versatility of naphthalen-1-yl phenyl carbonate enables its use in the preparation of various pharmaceutical intermediates through standard organic transformations. The compound can undergo nucleophilic substitution, reduction, and coupling reactions to introduce diverse functional groups required for drug development [19] [20].

| Development Stage | Application Type | Mechanism | Advantages |

|---|---|---|---|

| Prodrug Design | Controlled Release | Enzymatic Hydrolysis | Enhanced Bioavailability |

| Intermediate Synthesis | Building Block | Chemical Modification | Structural Versatility |

| Targeted Delivery | Linker Component | Selective Cleavage | Improved Selectivity |

Solvent Systems for Industrial and Laboratory Applications

The solvent properties of naphthalen-1-yl phenyl carbonate make it suitable for specialized industrial and laboratory applications where conventional solvents may be inadequate. The compound's aromatic structure provides excellent solvating properties for other aromatic compounds, while its thermal stability enables use in high-temperature applications [21] [22].

In industrial extraction processes, naphthalene-based solvents have been employed for the selective extraction of aromatic compounds from petroleum fractions and coal tar derivatives. The compound's ability to dissolve aromatic substrates while maintaining selectivity against aliphatic compounds makes it valuable for purification and separation processes [21]. The high boiling point and thermal stability of naphthalen-1-yl phenyl carbonate enable its use in continuous extraction systems operating at elevated temperatures.

Laboratory applications include its use as a reaction medium for high-temperature organic synthesis reactions. The compound's chemical inertness under most reaction conditions, combined with its ability to dissolve a wide range of organic substrates, makes it an attractive solvent for synthetic transformations that require elevated temperatures [22] [23].

The compound's role in crystallization processes is particularly noteworthy, as naphthalene-based solvents can facilitate the formation of high-quality crystals for both analytical and preparative purposes. Research has demonstrated that the π-π stacking interactions between the naphthalene solvent molecules and aromatic solutes can influence crystal packing and morphology [24].

Specialized applications include its use in polymer processing as a plasticizing solvent for high-performance polymers. The compound's compatibility with aromatic polymers and its thermal stability make it suitable for processing applications where conventional solvents would decompose or cause polymer degradation [21] [25].

Surfactant and Additive Formulation Components

Naphthalen-1-yl phenyl carbonate finds application in surfactant formulations and as a component in various additive systems. The compound's amphiphilic characteristics, derived from the combination of the hydrophobic naphthalene ring system and the polar carbonate group, contribute to its surface-active properties.

In anionic surfactant formulations, naphthalene-based compounds have been utilized as components in enhanced oil recovery systems and industrial cleaning applications. The compound's ability to reduce interfacial tension between water and oil phases makes it valuable for applications requiring efficient phase separation or emulsification. The thermal stability of the naphthalene core enables its use in high-temperature surfactant applications where conventional surfactants would decompose.

The compound's role in dispersant formulations is particularly significant for applications involving the stabilization of solid particles in liquid media. Research has shown that naphthalene-containing dispersants can provide superior stability for pigment dispersions and ceramic suspensions. The aromatic structure of the compound facilitates adsorption onto particle surfaces through π-π interactions, while the polar carbonate group provides steric stabilization.

Industrial applications include its use as a component in metalworking fluids, where the compound's lubricating properties and thermal stability contribute to improved machining performance. The compound's ability to form stable emulsions with water makes it suitable for water-based metalworking fluid formulations.

Specialized applications involve its use in formulations for concrete additives and construction chemicals. The compound's ability to modify the rheological properties of cement-based systems, combined with its compatibility with other construction chemicals, makes it valuable for improving the workability and performance of concrete mixtures.

| Application Area | Function | Performance Characteristics | Industrial Benefits |

|---|---|---|---|

| Enhanced Oil Recovery | Interfacial Tension Reduction | High Temperature Stability | Improved Oil Extraction |

| Pigment Dispersion | Particle Stabilization | Long-term Stability | Enhanced Color Properties |

| Metalworking Fluids | Lubrication Enhancement | Emulsion Stability | Improved Machining Performance |

| Construction Chemicals | Rheology Modification | Cement Compatibility | Enhanced Workability |